molecular formula C48H90Cl2O4P4Pd2 B12317047 Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)

Cat. No.: B12317047
M. Wt: 1138.9 g/mol
InChI Key: UMAWPCFKIHGIEL-UHFFFAOYSA-L
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Description

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound is characterized by the presence of palladium atoms coordinated with dicyclohexylphosphinito ligands and chlorine atoms. It is known for its stability and effectiveness as a catalyst in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) typically involves the reaction of palladium salts with dicyclohexylphosphine and chlorine gas. The process can be summarized as follows:

    Starting Materials: Palladium chloride (PdCl2), dicyclohexylphosphine (PCy2H), and hydrogen gas (H2).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere to prevent oxidation.

    Procedure: Palladium chloride is dissolved in the solvent, followed by the addition of dicyclohexylphosphine. Chlorine gas is then bubbled through the solution, and the mixture is stirred at room temperature. Hydrogen gas is introduced to complete the formation of the complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Safety measures are strictly adhered to due to the use of chlorine gas and the potential toxicity of palladium compounds.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to lower oxidation state palladium species.

    Substitution: Ligands in the complex can be substituted with other phosphine ligands or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

    Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, with the addition of the desired ligand.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-phosphine or palladium-halide complexes.

Scientific Research Applications

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is studied for its potential use in bioconjugation and the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) exerts its effects involves the coordination of palladium atoms with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Dihydrogen DI-MU-chlorotetrakis(di-tert-butylphosphinito-KP) dipalladate(2-)
  • Dihydrogen DI-MU-chlorotetrakis(diphenylphosphinito-KP) dipalladate(2-)

Uniqueness

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is unique due to its specific ligand environment, which imparts distinct steric and electronic properties. This uniqueness enhances its catalytic activity and selectivity in various organic reactions compared to similar compounds with different phosphine ligands.

Properties

Molecular Formula

C48H90Cl2O4P4Pd2

Molecular Weight

1138.9 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexylphosphinite;dicyclohexylphosphinous acid

InChI

InChI=1S/2C12H23OP.2C12H22OP.2ClH.2Pd/c4*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h2*11-13H,1-10H2;2*11-12H,1-10H2;2*1H;;/q;;2*-1;;;2*+2/p-2

InChI Key

UMAWPCFKIHGIEL-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)[O-].C1CCC(CC1)P(C2CCCCC2)[O-].Cl[Pd+].Cl[Pd+]

Origin of Product

United States

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